Germicidin

Description

Properties

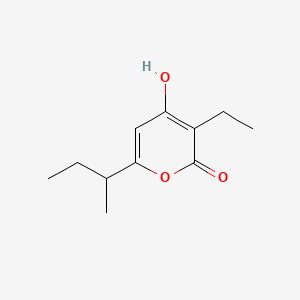

IUPAC Name |

6-butan-2-yl-3-ethyl-4-hydroxypyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-7(3)10-6-9(12)8(5-2)11(13)14-10/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQKQKITPJTEBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(OC1=O)C(C)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934217 | |

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151271-57-7 | |

| Record name | Germicidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151271577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germicidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Native Function of Germicidin in Stre-pto-my-ces: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Germicidin, a family of polyketide-derived α-pyrones produced by various Streptomyces species, functions as a crucial native autoregulatory inhibitor of spore germination. This technical guide provides a comprehensive overview of the core biological role of this compound, its biosynthesis, the regulatory networks that govern its production, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in microbiology, natural product chemistry, and drug development seeking to understand and exploit the biological activities of this compound.

Core Native Function of this compound: Autoregulation of Spore Germination

The primary and most well-documented native function of this compound in Streptomyces is the inhibition of its own spore germination.[1][2] This autoregulatory role is critical for the lifecycle of these filamentous bacteria, ensuring that spore germination occurs under favorable conditions and in a coordinated manner within a population.[3][4][5][6][7]

Several homologs of this compound have been identified, with this compound A, B, C, and D (also known as surugapyrone A) being the most common.[2] All of these compounds exhibit inhibitory activity against spore germination.[2] this compound A, in particular, has been shown to cause reversible inhibition of spore germination and also affects hyphal elongation.[2]

The proposed mechanism of action for this compound's inhibitory effect involves the disruption of the sporal respiratory chain and the blockage of a membrane-located Ca2+-activated ATPase.[8] This inhibition of ATPase activity is thought to limit the energy supply necessary for the complex processes of spore germination. At higher concentrations, this compound A has also been found to inhibit porcine Na+/K+-activated ATPase.[1][2][9][10][11]

Quantitative Data on this compound Production and Activity

The production and inhibitory concentrations of this compound have been quantified in several Streptomyces species. This data is crucial for understanding the physiological relevance of this compound and for designing experiments to study its effects.

| Parameter | Value | Streptomyces Species | Reference |

| This compound A Concentration in Spores | 5.4 µg per single petri dish (9 cm i.d.) | S. coelicolor A3(2) | [12] |

| ~2.7 x 10-14 g per spore | S. coelicolor A3(2) | [12] | |

| 2.3% of spore extract | S. coelicolor A3(2) | [12] | |

| This compound B, C, and D Content in Spores | 0.2-0.8 µg per single petri dish (9 cm i.d.) | S. coelicolor A3(2) | [12] |

| Inhibitory Concentration for Spore Germination | > 1 µg/mL (for all germicidins) | S. coelicolor A3(2) | [12] |

| As low as 200 pM (40 pg/mL) for this compound A | S. viridochromogenes | [9][10] | |

| ID50 for Porcine Na+/K+-activated ATPase | 100 µM for this compound A | S. viridochromogenes | [11] |

Biosynthesis of this compound

This compound is a polyketide synthesized by a type III polyketide synthase (PKS) known as this compound synthase (Gcs).[1][2][8] The biosynthetic pathway utilizes starter units derived from fatty acid synthesis.[1]

The proposed biosynthetic pathway is as follows:

-

Acyl Carrier Protein (ACP) Priming: The apo-AcpP is converted to its holo form by AcpS.

-

Malonylation: FabD catalyzes the conversion of holo-AcpP to malonyl-AcpP.

-

Starter Unit Loading: FabH facilitates the decarboxylative condensation of isobutyryl-CoA or 2-methylbutyryl-CoA with malonyl-AcpP to generate an acyl-ACP intermediate.

-

Polyketide Chain Extension and Cyclization: The acyl-ACP intermediate is then condensed with either methylmalonyl-CoA or ethylmalonyl-CoA and subsequently cyclized by the this compound synthase (Gcs) to produce the this compound core structure.[2] Gcs exhibits a preference for acyl-ACP as a starter unit donor, with a tenfold higher catalytic efficiency compared to acyl-CoA.[13]

Regulation of this compound Biosynthesis

The production of secondary metabolites like this compound in Streptomyces is tightly controlled by complex regulatory networks that respond to various environmental and physiological cues.[12][14] While the specific transcriptional regulation of the this compound synthase gene (gcs) is not fully elucidated, it is likely governed by global regulators of secondary metabolism.

Several key regulatory systems are known to control antibiotic production and morphological differentiation in Streptomyces:

-

Gamma-Butyrolactones (GBLs): These small, diffusible signaling molecules, such as A-factor in S. griseus, act as quorum-sensing signals that trigger secondary metabolite production at high cell densities.[9][12]

-

Two-Component Systems: Systems like AfsK/AfsR/AfsS and AbsA/AbsB are pleiotropic regulators that respond to environmental signals and modulate the expression of pathway-specific activators.[13][15]

-

Transcriptional Regulators: A hierarchy of transcriptional regulators, including global regulators (e.g., AdpA) and pathway-specific regulators (e.g., SARPs - Streptomyces antibiotic regulatory proteins), fine-tune the expression of biosynthetic gene clusters.[1][16][17]

A chemical genetics approach using a probe called ARC2 has been shown to alter the expression of the gcs gene, suggesting its integration into a broader regulatory network.[15]

Detailed Experimental Protocols

Spore Germination Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on Streptomyces spore germination.

Materials:

-

Streptomyces spores

-

Germination medium (e.g., 2% Nutrient Broth)[4]

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Sterile microcentrifuge tubes

-

Sterile 96-well microtiter plate

-

Microplate reader or microscope with a hemocytometer

-

Incubator

Procedure:

-

Spore Preparation:

-

Harvest spores from a mature Streptomyces culture grown on a suitable agar (B569324) medium (e.g., ISP2, MYM).[4][18]

-

Suspend the spores in sterile water and vortex vigorously to break up spore chains.

-

Filter the suspension through sterile cotton wool to remove mycelial fragments.

-

Wash the spores by centrifugation and resuspend in sterile water to a known concentration (e.g., 108 spores/mL).

-

-

Assay Setup:

-

In a 96-well plate, prepare serial dilutions of the this compound stock solution in the germination medium. Include a solvent control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

-

Add a standardized suspension of Streptomyces spores to each well to a final concentration of approximately 106 spores/mL.

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plate at the optimal growth temperature for the Streptomyces species (e.g., 28-30°C) for a period of 4-16 hours, depending on the germination rate of the species.[4]

-

-

Data Acquisition and Analysis:

-

Microplate Reader Method: Measure the optical density (OD) at 600 nm at regular intervals. A decrease in OD or a lag in the increase of OD in the presence of this compound compared to the control indicates inhibition of germination and outgrowth.

-

Microscopy Method: At the end of the incubation period, observe the spores under a microscope. A spore is considered germinated if a germ tube is visible. Count the percentage of germinated spores in at least three different fields of view for each condition.

-

Calculate the percentage of germination inhibition relative to the solvent control.

-

Ca2+-ATPase Activity Assay

This protocol describes a colorimetric method to measure the activity of Ca2+-ATPase from Streptomyces membrane preparations and assess the inhibitory effect of this compound. This method is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.[19][20][21][22]

Materials:

-

Streptomyces mycelia

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, protease inhibitors)

-

Assay buffer (e.g., 50 mM HEPES pH 7.0, 100 mM KCl, 5 mM MgCl2, 1 mM EGTA)

-

CaCl2 solution

-

ATP solution

-

This compound stock solution

-

Phosphate standard solution

-

Sterile microcentrifuge tubes

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

Membrane Preparation:

-

Harvest Streptomyces mycelia from a liquid culture by centrifugation.

-

Resuspend the mycelia in lysis buffer and lyse the cells (e.g., by sonication or French press).

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet with assay buffer and resuspend in a small volume of the same buffer. Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, prepare the following reaction mixtures (final volume 100 µL):

-

Control: Assay buffer, membrane preparation, and CaCl2 to achieve a desired free Ca2+ concentration.

-

Test: Assay buffer, membrane preparation, CaCl2, and various concentrations of this compound.

-

Blank: Assay buffer and membrane preparation (to measure basal ATPase activity in the absence of added Ca2+).

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding ATP to each well to a final concentration of 1-5 mM.

-

Incubate at 37°C for 15-30 minutes.

-

-

Phosphate Detection:

-

Stop the reaction by adding 50 µL of the malachite green reagent to each well.

-

Incubate at room temperature for 10-15 minutes to allow color development.

-

Measure the absorbance at 620-660 nm.

-

-

Data Analysis:

-

Generate a standard curve using the phosphate standard solution.

-

Calculate the amount of Pi released in each well from the standard curve.

-

The Ca2+-ATPase activity is the difference in Pi released between the control and the blank.

-

Calculate the percentage of inhibition of Ca2+-ATPase activity by this compound at each concentration.

-

Extraction and Quantification of this compound

This protocol details the extraction of this compound from Streptomyces spores and its quantification using High-Performance Liquid Chromatography (HPLC).[23][24][25]

Materials:

-

Streptomyces spores

-

Organic solvent for extraction (e.g., ethyl acetate, methanol, or a mixture)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile phase (e.g., acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid)

-

This compound standard

-

Syringe filters (0.22 µm)

Procedure:

-

Extraction:

-

Lyophilize the Streptomyces spores to remove water.

-

Extract the dried spores with the chosen organic solvent multiple times with agitation.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the extract and concentrate it to dryness using a rotary evaporator.

-

-

Sample Preparation for HPLC:

-

Redissolve the dried extract in a known volume of the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

HPLC Analysis:

-

Equilibrate the C18 column with the mobile phase.

-

Inject the sample onto the column.

-

Run a gradient or isocratic elution method to separate the components of the extract.

-

Monitor the elution profile at a suitable wavelength for this compound (e.g., around 290 nm).

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of the this compound standard.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the standard curve.

-

Conclusion and Future Perspectives

This compound plays a vital role in the lifecycle of Streptomyces as an autoregulator of spore germination. Its biosynthesis via a type III PKS and its regulation by complex signaling networks highlight the intricate control mechanisms governing development and secondary metabolism in these bacteria. The detailed experimental protocols provided in this guide offer a framework for further investigation into the biological activities of this compound and its potential applications.

Future research should focus on elucidating the specific upstream regulators of the gcs gene to gain a more complete understanding of how this compound production is controlled. Furthermore, exploring the diversity of this compound analogs in different Streptomyces species could lead to the discovery of novel compounds with enhanced or altered biological activities, which may be of interest for the development of new pharmaceuticals or agrochemicals. A deeper understanding of the ecological role of this compound in microbial communities could also reveal new insights into interspecies communication and competition in the soil environment.

References

- 1. SIGNALS AND REGULATORS THAT GOVERN STREPTOMYCES DEVELOPMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Genome-scale analysis of genetic regulatory elements in Streptomyces avermitilis MA-4680 using transcript boundary information - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenotypic variability and community interactions of germinating Streptomyces spores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Waking Review: Old and Novel Insights into the Spore Germination in Streptomyces [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Signals and regulators that govern Streptomyces development | Lunds universitet [lu.se]

- 9. Hormonal control by A-factor of morphological development and secondary metabolism in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Transcriptional Regulation of Streptomyces coelicolor Pathway-Specific Antibiotic Regulators by the absA and absB Loci - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 15. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 16. escholarship.org [escholarship.org]

- 17. Machine-Learning Analysis of Streptomyces coelicolor Transcriptomes Reveals a Transcription Regulatory Network Encompassing Biosynthetic Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A direct colorimetric assay for Ca2+ -stimulated ATPase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Ca2+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

- 23. mdpi.com [mdpi.com]

- 24. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 25. japsonline.com [japsonline.com]

Germicidin: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces Species

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Germicidins are a class of α-pyrone polyketides produced by various Streptomyces species, initially identified for their potent and autoregulatory inhibitory effects on spore germination. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of germicidins. It details the key experimental protocols for the cultivation of Streptomyces, extraction, and purification of these compounds. Furthermore, this document summarizes the known quantitative data on the biological activities of germicidin and its homologs and explores the current understanding of the biosynthetic pathway and its regulation. Visual diagrams of the experimental workflow, biosynthetic pathway, and a proposed regulatory network are provided to facilitate comprehension. This guide is intended to serve as a valuable resource for researchers in natural product discovery, microbiology, and drug development.

Introduction

The genus Streptomyces is a rich source of bioactive secondary metabolites, including a vast array of antibiotics, antifungals, and other pharmaceutically valuable compounds. Among these are the germicidins, a family of α-pyrone polyketides that were first discovered as autoregulatory inhibitors of spore germination in Streptomyces viridochromogenes.[1] At nanomolar concentrations, these compounds effectively prevent the germination of dormant spores, a crucial process in the lifecycle of Streptomyces. Beyond their role in microbial development, some germicidins have also demonstrated antibacterial activity, particularly against Gram-positive bacteria.

This technical guide aims to provide a detailed and practical resource for the scientific community on the discovery and isolation of germicidins from Streptomyces species. It consolidates quantitative data, presents detailed experimental protocols, and visualizes complex biological processes to aid in the research and development of these promising natural products.

Discovery and Homologs

The first member of this class, this compound A, was isolated from the culture supernatant of Streptomyces viridochromogenes NRRL B-1551.[1] Subsequently, several other homologs have been identified from various Streptomyces species, most notably Streptomyces coelicolor A3(2). The known this compound homologs include this compound A, B, C, and D (also known as surugapyrone A), among others.[2][3] These compounds share a common 4-hydroxy-2-pyrone core structure with variations in the alkyl substituents at the C-3 and C-6 positions.

Quantitative Data

Spore Germination Inhibition

Germicidins are potent inhibitors of Streptomyces spore germination. The inhibitory concentrations are remarkably low, highlighting their specialized biological role.

| This compound Homolog | Producing Organism | Inhibitory Concentration | Reference |

| This compound A | Streptomyces viridochromogenes | 200 pM (40 pg/mL) | [1] |

| This compound A, B, C, D | Streptomyces coelicolor A3(2) | > 1 µg/mL | [4] |

Antibacterial Activity

While primarily known for their germination-inhibitory effects, some germicidins exhibit antibacterial properties. However, detailed quantitative data in the form of Minimum Inhibitory Concentrations (MICs) are not extensively available in the literature, and the field is often complicated by confusion with the peptide antibiotic, gramicidin (B1672133). Available information suggests that this compound A has activity against Gram-positive bacteria but is inactive against Gram-negative bacteria and fungi.[3] More comprehensive studies are needed to fully characterize the antibacterial spectrum of all this compound homologs.

Note: The user is advised to exercise caution when reviewing literature, as "gramicidin" and "this compound" are distinct compounds with different structures and modes of action.

Experimental Protocols

Cultivation of Streptomyces for this compound Production

Objective: To cultivate Streptomyces coelicolor M145 for the production of this compound.

Materials:

-

Streptomyces coelicolor M145 spores

-

Solid agar (B569324) medium (e.g., SFM agar: 20 g soy flour, 20 g mannitol, 20 g agar per liter of water)

-

Liquid culture medium (e.g., R5 medium)[5]

-

Sterile baffled flasks

-

Incubator shaker

Protocol:

-

Prepare SFM agar plates and streak with Streptomyces coelicolor M145 spores.

-

Incubate the plates at 30°C for 7-10 days until sporulation is observed.

-

Harvest the spores by gently scraping the surface of the agar and suspending them in sterile water.

-

Filter the spore suspension through sterile cotton wool to remove mycelial fragments.

-

Inoculate 50 mL of R5 liquid medium in a 250 mL baffled flask with the spore suspension to a final concentration of 10⁸ spores/mL.

-

Incubate the liquid culture at 30°C with shaking at 250 rpm for 48-72 hours. This compound production typically occurs during the stationary phase of growth.[6]

Extraction of this compound

Objective: To extract this compound from the Streptomyces culture broth using solvent extraction.

Materials:

-

Streptomyces culture broth

-

Ethyl acetate (B1210297)

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Centrifuge the culture broth at 10,000 x g for 15 minutes to separate the mycelium from the supernatant.[7][8]

-

Collect the supernatant and transfer it to a separatory funnel.

-

Add an equal volume of ethyl acetate to the supernatant.[7][8][9]

-

Shake the separatory funnel vigorously for 5-10 minutes and then allow the layers to separate.

-

Collect the upper ethyl acetate layer, which contains the this compound.

-

Repeat the extraction of the aqueous layer with ethyl acetate to maximize the yield.

-

Combine the ethyl acetate extracts and evaporate the solvent using a rotary evaporator at 40°C to obtain the crude extract.[9]

Purification of this compound

Objective: To purify this compound from the crude extract using silica (B1680970) gel chromatography and High-Performance Liquid Chromatography (HPLC).

A. Silica Gel Column Chromatography (Initial Purification)

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvents: Chloroform (B151607) and Ethyl Acetate

-

Collection tubes

Protocol:

-

Prepare a slurry of silica gel in chloroform and pack it into the chromatography column.

-

Dissolve the crude extract in a minimal amount of chloroform and load it onto the top of the silica gel column.

-

Elute the column with a stepwise gradient of chloroform and ethyl acetate (e.g., starting with 100% chloroform and gradually increasing the proportion of ethyl acetate).[10]

-

Collect fractions and monitor the presence of this compound in each fraction using Thin Layer Chromatography (TLC).

-

Pool the fractions containing this compound and evaporate the solvent.

B. High-Performance Liquid Chromatography (HPLC) (Final Purification)

Materials:

-

Partially purified this compound fraction

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

-

Mobile phase solvents: Acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A)

Protocol:

-

Dissolve the partially purified this compound fraction in methanol.

-

Filter the sample through a 0.22 µm syringe filter.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

-

Inject the sample onto the column.

-

Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.

-

Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

-

Collect the peaks corresponding to the different this compound homologs.

-

Confirm the purity and identity of the isolated compounds using mass spectrometry and NMR.

Bioassay for Spore Germination Inhibition

Objective: To determine the inhibitory effect of purified this compound on Streptomyces spore germination.

Materials:

-

Purified this compound

-

Streptomyces spores

-

Germination medium (e.g., sterile water with Ca²⁺ ions)

-

Microscope slides or 96-well plates

-

Microscope

Protocol:

-

Prepare a spore suspension of Streptomyces in the germination medium.

-

Prepare serial dilutions of the purified this compound in the germination medium.

-

In a 96-well plate or on microscope slides, mix the spore suspension with the different concentrations of this compound. Include a control with no this compound.

-

Incubate at 30°C for 4-6 hours.

-

Observe the spores under a microscope. A spore is considered germinated if a germ tube is visible.

-

Count the number of germinated and non-germinated spores in at least three different fields of view for each concentration.

-

Calculate the percentage of germination inhibition for each concentration compared to the control.[11]

Biosynthesis and Regulation

Biosynthetic Pathway

The biosynthesis of germicidins is initiated by a type III polyketide synthase (PKS) known as this compound synthase (Gcs). Unlike type I and II PKSs, type III PKSs are smaller, homodimeric enzymes that iteratively catalyze condensation reactions. The proposed biosynthetic pathway for this compound starts with a short-chain acyl-CoA or acyl-ACP (Acyl Carrier Protein) starter unit, which undergoes two successive Claisen condensations with malonyl-CoA. The resulting polyketide intermediate is then cyclized to form the characteristic α-pyrone ring of the this compound core.

References

- 1. Structure, toxicity and antibiotic activity of gramicidin S and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cmdr.ubc.ca [cmdr.ubc.ca]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. Engineering Streptomyces coelicolor for heterologous expression of secondary metabolite gene clusters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Secondary Metabolites Produced during the Germination of Streptomyces coelicolor [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Production of polypeptide antibiotic from Streptomyces parvulus and its antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. researchgate.net [researchgate.net]

- 11. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]

Germicidin as an Autoregulator of Spore Germination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the complex life cycle of Streptomyces, the transition from dormant spores to actively growing vegetative hyphae is a critical and tightly regulated process. Spore germination is not a spontaneous event but is controlled by a network of internal and external signals. Among these, a fascinating mechanism of self-regulation has been identified, mediated by a class of small molecules known as germicidins. This technical guide provides an in-depth exploration of germicidin's role as an autoregulator of spore germination in Streptomyces, offering detailed experimental protocols, quantitative data, and visualizations of the underlying molecular pathways.

Germicidins are polyketide-derived molecules produced and secreted by germinating Streptomyces spores.[1] These compounds act as a negative feedback mechanism, inhibiting the germination of nearby spores of the same species. This autoregulatory loop is thought to be a strategy to control population density and ensure that germination only proceeds under optimal conditions, preventing premature and widespread germination in unfavorable environments.

This guide will delve into the discovery, mechanism of action, and biosynthesis of germicidins, providing researchers and drug development professionals with the necessary information to study and potentially exploit this unique biological process.

Quantitative Data on this compound Activity

The inhibitory effect of germicidins on Streptomyces spore germination is concentration-dependent. Various studies have quantified this activity, and the data is summarized in the table below for easy comparison.

| This compound Homolog | Test Organism | Inhibitory Concentration | IC50 Value | Reference |

| This compound (unspecified) | Streptomyces viridochromogenes NRRL B-1551 | As low as 200 pM (40 pg/mL) | Not Reported | [1] |

| This compound A, B, C, and D | Streptomyces coelicolor A3(2) | Above 1 µg/mL | Not Reported | [2] |

| This compound A in spore extract | Streptomyces coelicolor A3(2) | 5.4 µg per 9 cm petri dish (~2.7 x 10⁻¹⁴ g per spore) | Not Reported | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its effect on spore germination.

Preparation of Streptomyces Spore Suspension

A homogenous and viable spore suspension is crucial for reproducible germination assays.

Materials:

-

Well-sporulated Streptomyces culture on a suitable agar (B569324) medium (e.g., SFM or ISP4)

-

Sterile distilled water

-

Sterile cotton wool

-

Sterile 50 mL centrifuge tubes

-

Sterile glass beads (optional)

-

Vortex mixer

-

Centrifuge

-

Sterile 20% glycerol (B35011) solution

Protocol:

-

Grow the Streptomyces strain on an appropriate agar medium until heavy sporulation is observed (typically 7-14 days).

-

Aseptically add 5-10 mL of sterile distilled water to the surface of the agar plate.

-

Gently scrape the surface of the culture with a sterile loop or spreader to dislodge the spores. Alternatively, add sterile glass beads and shake the plate to release the spores.

-

Carefully collect the spore suspension using a sterile pipette and transfer it to a 50 mL centrifuge tube.

-

To remove mycelial fragments, filter the suspension through a sterile cotton wool plug placed in the neck of a syringe into a fresh sterile centrifuge tube.[1]

-

Pellet the spores by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Carefully decant the supernatant and wash the spore pellet by resuspending it in 10 mL of sterile distilled water.

-

Repeat the centrifugation and washing steps twice more.

-

After the final wash, resuspend the spore pellet in a small volume of sterile 20% glycerol.

-

Determine the spore concentration using a hemocytometer or by plating serial dilutions.

-

Store the spore suspension at -80°C for long-term use.

Spore Germination Inhibition Assay

This protocol details a method to quantify the inhibitory effect of this compound on spore germination using optical density (OD) measurements.

Materials:

-

Streptomyces spore suspension (prepared as described above)

-

Germination medium (e.g., DGM: L-alanine, L-glutamic acid, adenosine, p-aminobenzoic acid, CaCl₂, MgCl₂ in a suitable buffer)[3]

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

96-well microtiter plate

-

Microplate reader capable of measuring absorbance at 600 nm and incubation with shaking

Protocol:

-

Thaw the Streptomyces spore suspension and dilute it in the germination medium to a final OD₆₀₀ of 0.3-0.5.

-

Prepare a serial dilution of the this compound stock solution in the germination medium in the wells of a 96-well plate. Include a solvent control (germination medium with the same concentration of the solvent used for the this compound stock) and a no-treatment control (germination medium only).

-

Add the diluted spore suspension to each well to achieve the final desired this compound concentrations. The final volume in each well should be 200 µL.

-

Immediately place the microtiter plate in a microplate reader pre-heated to the optimal germination temperature for the Streptomyces species (typically 30-37°C).

-

Incubate the plate with continuous shaking and measure the OD₆₀₀ at regular intervals (e.g., every 15-30 minutes) for several hours.

-

Germination is observed as a decrease in OD₆₀₀ as the spores lose their refractility.

-

Plot the OD₆₀₀ values against time for each concentration of this compound.

-

Calculate the percentage of germination inhibition at each concentration relative to the control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the this compound concentration.

Extraction and Quantification of this compound by HPLC

This protocol outlines a general procedure for the extraction of this compound from culture supernatants and its analysis by High-Performance Liquid Chromatography (HPLC).

Materials:

-

Streptomyces liquid culture supernatant

-

Ethyl acetate (B1210297) or other suitable organic solvent

-

Rotary evaporator

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase)

-

HPLC system with a C18 reversed-phase column and a UV detector

-

This compound standard (if available)

Protocol:

-

Grow the Streptomyces strain in a suitable liquid medium to the desired growth phase for this compound production.

-

Separate the mycelium from the culture broth by centrifugation or filtration.

-

Extract the supernatant twice with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate the solvent to dryness using a rotary evaporator.

-

Dissolve the dried extract in a small, known volume of methanol.

-

Filter the extract through a 0.22 µm syringe filter before HPLC analysis.

-

Inject the sample onto a C18 reversed-phase column.

-

Elute the compounds using a gradient of water and methanol (or acetonitrile), both of which may be acidified with a small amount of formic acid (e.g., 0.1%). A typical gradient could be a linear increase from 10% to 100% methanol over 30 minutes.

-

Monitor the elution profile using a UV detector at a wavelength where this compound absorbs (e.g., around 290 nm).

-

If a this compound standard is available, run it under the same conditions to determine the retention time and create a standard curve for quantification.

-

If a standard is not available, fractions corresponding to the putative this compound peak can be collected for further analysis by mass spectrometry (MS) to confirm its identity based on its mass-to-charge ratio.[4][5]

Signaling Pathways and Logical Relationships

The autoregulatory function of this compound is part of a complex signaling network that governs the decision of a Streptomyces spore to germinate. The following diagrams, generated using the DOT language, visualize these intricate relationships.

This compound Biosynthesis and Autoregulatory Feedback Loop

This diagram illustrates the production of this compound and its inhibitory effect on spore germination.

Caption: this compound autoregulatory feedback loop in Streptomyces.

Proposed Mechanism of this compound-Mediated Inhibition

This diagram outlines the hypothesized signaling pathway through which this compound inhibits spore germination, focusing on the role of calcium signaling.

Caption: Hypothesized mechanism of this compound action on Ca²⁺ signaling.

Experimental Workflow for Studying this compound's Effect

This diagram provides a logical workflow for investigating the impact of this compound on Streptomyces spore germination.

Caption: Workflow for analyzing this compound's inhibitory activity.

Conclusion

This compound represents a sophisticated autoregulatory system that allows Streptomyces to fine-tune the process of spore germination, a critical step in its life cycle. Understanding the molecular details of this compound's biosynthesis, its mechanism of action, and the regulatory networks that control its production offers exciting opportunities for both fundamental research and practical applications. For researchers, the study of this compound provides a window into the complex chemical communication and self-regulation that occurs in microbial communities. For drug development professionals, the targeted inhibition of spore germination presents a novel strategy for controlling the growth of these prolific antibiotic producers, which could be relevant in industrial fermentation processes or in the context of understanding and combating actinomycete-related infections. The protocols and data presented in this guide provide a solid foundation for further investigation into this fascinating aspect of Streptomyces biology.

References

- 1. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]

- 2. Physiological role of germicidins in spore germination and hyphal elongation in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Frontiers | Secondary Metabolites Produced during the Germination of Streptomyces coelicolor [frontiersin.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Germicidin Homologs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germicidins are a family of α-pyrone polyketides produced by various species of Streptomyces, most notably Streptomyces coelicolor and Streptomyces viridochromogenes. These compounds are of significant interest due to their potent biological activity as autoregulatory inhibitors of spore germination in their producing organisms. At higher concentrations, they have also been shown to exhibit other bioactivities, including the inhibition of porcine Na+/K+-activated ATPase. This guide provides a comprehensive overview of the chemical structures, biological properties, and experimental methodologies associated with Germicidin homologs, intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Chemical Structures of this compound Homologs

Germicidins share a common 4-hydroxy-α-pyrone core, with structural diversity arising from different alkyl substitutions at the C-3 and C-6 positions. To date, several homologs have been identified, including this compound A, B, C, D (also known as surugapyrone A), H, I, J, and N. The absolute stereochemistry of the chiral center in Germicidins A and C has been determined to be S.[1]

Table 1: Chemical Structures and Properties of Known this compound Homologs

| Homolog | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) | IUPAC Name |

| This compound A |  | C₁₁H₁₆O₃ | 196.24 | (S)-6-(sec-butyl)-3-ethyl-4-hydroxy-2H-pyran-2-one |

| This compound B |  | C₁₀H₁₄O₃ | 182.22 | 3-ethyl-4-hydroxy-6-isopropyl-2H-pyran-2-one |

| This compound C |  | C₁₁H₁₆O₃ | 196.24 | 6-(sec-butyl)-4-hydroxy-3-methyl-2H-pyran-2-one |

| This compound D (Surugapyrone A) |  | C₉H₁₂O₃ | 168.19 | 4-hydroxy-6-isopropyl-3-methyl-2H-pyran-2-one |

| This compound H | Structure not publicly available | - | - | - |

| This compound I | Structure not publicly available | - | - | - |

| This compound J | Structure not publicly available | - | - | - |

| This compound N | Structure not publicly available | - | - | 3-ethyl-4-hydroxy-6-[(1S, 2 R)−2-hydroxy-1-methylpropyl]-2H-pyran-2-one |

Biological Properties and Quantitative Data

The primary biological role of Germicidins is the regulation of spore germination in Streptomyces. They act as autoregulatory inhibitors, preventing the germination of spores in close proximity, a mechanism that likely helps in coordinating the development of the colony.

Table 2: Quantitative Biological Activity of this compound Homologs

| Homolog | Biological Activity | Target Organism/System | Quantitative Data | Reference |

| This compound A, B, C, D | Inhibition of spore germination | Streptomyces coelicolor A3(2) | > 1 µg/mL | [2] |

| This compound (unspecified) | Inhibition of spore germination | Streptomyces viridochromogenes NRRL B-1551 | 200 pM (40 pg/mL) | [3] |

| This compound B | Inhibition of Na+/K+-activated ATPase | Porcine brain | ID₅₀ = 100 µM | [4] |

| This compound B, C, Isothis compound A | Inhibition of Hexokinase II | - | IC₅₀ = 7.11, 8.78, 8.45 µM | [1] |

Biosynthesis of Germicidins

The biosynthesis of Germicidins A, B, and C is accomplished through a type III polyketide synthase (PKS) known as this compound synthase (Gcs).[5] Surugapyrone A (this compound D) is presumed to be synthesized via a homologous enzyme. Gcs displays considerable substrate flexibility, utilizing various acyl-Coenzyme A (CoA) or acyl-acyl carrier protein (ACP) starter units.[5] The catalytic efficiency is notably higher when acyl-ACPs are used as starter units.[5]

Experimental Protocols

Isolation and Purification of this compound Homologs from Streptomyces

The following is a generalized protocol for the isolation and purification of this compound homologs from a liquid culture of Streptomyces.

-

Culturing: Inoculate a suitable liquid medium with a spore suspension of the desired Streptomyces strain. Incubate with shaking at an appropriate temperature (e.g., 28-30°C) for a period sufficient for secondary metabolite production (typically 5-10 days).

-

Extraction:

-

Separate the culture broth from the mycelium by centrifugation.

-

Extract the supernatant with an equal volume of an appropriate organic solvent, such as ethyl acetate (B1210297). Repeat the extraction process three times.

-

Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol).

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Assay the collected fractions for biological activity using a spore germination inhibition assay.

-

Pool the active fractions and further purify them using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to isolate the individual this compound homologs.

-

Spore Germination Inhibition Assay

This protocol describes a method to assess the inhibitory effect of this compound homologs on the germination of Streptomyces spores.

-

Spore Suspension Preparation: Harvest spores from a mature culture of the test Streptomyces strain grown on a solid medium. Suspend the spores in sterile water or a suitable buffer and filter to remove mycelial fragments. Adjust the spore concentration to a desired density (e.g., 10⁵ spores/mL).

-

Assay Setup: In a microtiter plate, add the spore suspension to wells containing serial dilutions of the purified this compound homologs. Include a positive control (no inhibitor) and a negative control (no spores).

-

Incubation: Incubate the plate at a temperature optimal for germination (e.g., 30-37°C) for a sufficient duration (typically 2-6 hours).

-

Microscopic Analysis: After incubation, observe the spores under a microscope. A spore is considered germinated if a germ tube is visible.

-

Quantification: For each concentration of the test compound, count the number of germinated and non-germinated spores in several fields of view.

-

Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the positive control. Determine the IC₅₀ value, the concentration at which 50% of spore germination is inhibited.

ATPase Inhibition Assay

This protocol outlines a method to measure the inhibitory activity of this compound homologs on Na+/K+-activated ATPase.

-

Enzyme Preparation: Prepare a microsomal fraction containing Na+/K+-activated ATPase from a suitable source, such as porcine brain tissue.

-

Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, KCl, and the ATPase enzyme preparation.

-

Inhibitor Addition: Add serial dilutions of the this compound homologs to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubation: Pre-incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a known concentration of ATP.

-

Incubation: Incubate the reaction at 37°C for a defined time (e.g., 30 minutes).

-

Phosphate Quantification: Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method, such as the malachite green assay.

-

Data Analysis: Calculate the percentage of ATPase inhibition for each concentration of the test compound. Determine the ID₅₀ value, the concentration at which 50% of the enzyme activity is inhibited.

Signaling Pathways and Mechanism of Action

The precise signaling pathways through which Germicidins exert their inhibitory effects on spore germination are not yet fully elucidated. However, it is known that spore germination in Streptomyces is a complex process involving the recognition of germination--promoting signals, leading to the activation of metabolic processes and the emergence of a germ tube. Germicidins, as autoregulators, likely interfere with these early signaling events. The inhibition of Na+/K+-activated ATPase at higher concentrations suggests that Germicidins may also disrupt ion homeostasis across the cell membrane, which is critical for cellular function and the initiation of germination.

Conclusion

The this compound family of natural products represents a fascinating example of chemical communication and regulation in microorganisms. Their potent and specific inhibition of spore germination, coupled with other bioactivities, makes them attractive subjects for further research. This guide has summarized the current knowledge on the chemical structures and biological properties of this compound homologs and provided detailed experimental protocols to facilitate their study. Future research into the precise mechanism of action, the full spectrum of biological activities, and the potential for synthetic modification of these molecules may unlock new avenues for the development of novel therapeutic agents.

References

The Core Mechanism of Germicidin in Maintaining Spore Dormancy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germicidins are a class of autoregulatory α-pyrone polyketides produced by Streptomyces species that play a crucial role in maintaining the dormant state of their spores. These molecules act as potent, reversible inhibitors of spore germination, ensuring that spores remain dormant until environmental conditions are favorable for vegetative growth. This technical guide provides an in-depth exploration of the mechanism of action of germicidin on spore dormancy, consolidating current research findings. It details the molecular interactions, physiological effects, and the key experimental protocols used to elucidate this mechanism. The information is intended to serve as a comprehensive resource for researchers in microbiology, natural product chemistry, and drug development.

Introduction

Spore formation in Streptomyces is a survival strategy to withstand harsh environmental conditions. The transition from a metabolically dormant spore to a vegetative hypha is a tightly regulated process known as germination. A key aspect of this regulation is the prevention of premature germination, which is mediated by endogenous autoregulatory molecules. Germicidins, produced and secreted by Streptomyces themselves, are primary examples of such molecules.[1][2][3]

First isolated from Streptomyces viridochromogenes, several homologs of this compound have been identified, including this compound A, B, C, and D (also known as surugapyrone A).[1][4][5] These compounds are effective at remarkably low concentrations, with inhibitory activity observed in the picomolar range for some species.[1][2][6][7] The inhibitory effect of this compound A has been shown to be reversible and it also affects hyphal elongation, suggesting a broader role in Streptomyces development.[4][5][6] This guide will delve into the available data on how these molecules exert their influence on spore dormancy.

Quantitative Data on this compound Activity

The potency of germicidins varies between homologs and the target Streptomyces species. The following tables summarize the key quantitative data available in the literature.

Table 1: Inhibitory Concentrations of Germicidins on Spore Germination

| This compound Homolog | Target Organism | Inhibitory Concentration | Reference |

| This compound (unspecified) | Streptomyces viridochromogenes NRRL B-1551 | 200 pM (40 pg/ml) | [2][7] |

| This compound A, B, C, D | Streptomyces coelicolor A3(2) | > 1 µg/ml | [1][4][5] |

Table 2: this compound Content in Streptomyces coelicolor A3(2) Spores

| This compound Homolog | Quantity per Petri Dish (9 cm) | Approximate Quantity per Spore | Reference |

| This compound A | 5.4 µg | ~2.7 x 10⁻¹⁴ g | [1][4][5] |

| This compound B, C, D | 0.2 - 0.8 µg | Not specified | [1][4][5] |

Table 3: Inhibition of Non-target Enzymes by this compound

| This compound Homolog | Enzyme | Target Organism/Source | ID₅₀ | Reference |

| This compound (unspecified) | Na⁺/K⁺-activated ATPase | Porcine | 100 µM | [2][7] |

Proposed Mechanism of Action: Inhibition of a Ca²⁺-dependent ATPase

The primary molecular target of this compound in the context of spore dormancy is hypothesized to be a membrane-bound, calcium-dependent ATPase.[6] While direct binding studies are limited, a substantial body of circumstantial evidence points to this mechanism.

The germination of Streptomyces spores is known to be a calcium-dependent process.[6][8] An early, critical event in germination is the release of a significant amount of calcium from the spore integument.[9][10][11] This release is not dependent on metabolic energy and is triggered by germination-inducing agents.[10][11] It is proposed that this calcium flux is a key signaling event that initiates the cascade of events leading to the breaking of dormancy.

This compound is thought to maintain dormancy by inhibiting a Ca²⁺-dependent ATPase that is crucial for this initial ionic exchange. By blocking this ATPase, this compound would prevent the necessary changes in the spore's internal environment that are required to proceed with germination. At higher concentrations, this compound has been shown to inhibit porcine Na⁺/K⁺-activated ATPase, which, while not the primary target for dormancy, supports the plausibility of an ATPase as its molecular target.[1][2][6][7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for spore germination in Streptomyces and the inhibitory role of this compound.

References

- 1. Physiological role of germicidins in spore germination and hyphal elongation in Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Streptomyces coelicolor germination assay. [bio-protocol.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. [PDF] Physiological role of germicidins in spore germination and hyphal elongation in Streptomyces coelicolor A3(2) | Semantic Scholar [semanticscholar.org]

- 5. journals.asm.org [journals.asm.org]

- 6. Streptomyces viridochromogenes spore germination initiated by calcium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an autoregulative germination inhibitor of Streptomyces viridochromogenes NRRL B-1551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Streptomyces viridochromogenes spore germination initiated by calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | A Waking Review: Old and Novel Insights into the Spore Germination in Streptomyces [frontiersin.org]

- 10. High calcium content in Streptomyces spores and its release as an early event during spore germination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High calcium content in Streptomyces spores and its release as an early event during spore germination [ouci.dntb.gov.ua]

Preliminary Biological Activity Screening of Germicidin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germicidin, a family of α-pyrone polyketides produced by Streptomyces species, has garnered interest for its potent biological activities. Initially identified as an autoregulatory inhibitor of spore germination in its producing organisms, subsequent research has revealed a broader spectrum of bioactivity, including enzymatic inhibition and potential antibacterial effects. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, detailing its known functions, quantitative data, and the experimental protocols necessary for its evaluation.

Known Biological Activities

This compound exhibits several distinct biological activities, primarily centered around the inhibition of cellular processes.

Inhibition of Spore Germination

The most well-documented activity of this compound is its potent, reversible inhibition of spore germination in various Streptomyces species. This autoregulatory function is observed at remarkably low concentrations, in the picomolar range, suggesting a highly specific mode of action.[1]

Enzymatic Inhibition

At higher concentrations, this compound and its derivatives have been shown to inhibit key enzymes from different biological sources:

-

Porcine Na+/K+-activated ATPase: This transmembrane ion pump, crucial for maintaining cellular membrane potential, is a known target of this compound.[1]

-

Human Hexokinase II (HK2): Certain derivatives of this compound have demonstrated inhibitory activity against HK2, a critical enzyme in the glycolytic pathway, which is often upregulated in cancer cells.

Antibacterial and Antioxidant Activity

While specific Minimum Inhibitory Concentration (MIC) data against a broad range of pathogenic bacteria is not extensively available in the public domain, this compound is reported to possess antibacterial properties, particularly against Gram-positive bacteria. Furthermore, this compound A and B have demonstrated notable antioxidant activity in radical scavenging assays.

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.

Table 1: Antioxidant Activity of this compound A and B

| Compound | Assay | IC₅₀ (µg/mL) |

| This compound A | ABTS | 6 |

| This compound B | ABTS | 20 |

Data sourced from Choi G, et al. (2019).

Table 2: Inhibitory Activity of this compound Derivatives against Human Hexokinase II (HK2)

| Compound | IC₅₀ (µM) |

| This compound P | 5.1 |

| This compound Q | 11.0 |

| This compound R | Not Reported |

| This compound S | Not Reported |

| Known Analogue 11 | Not Reported |

| Known Analogue 12 | Not Reported |

| Known Analogue 13 | Not Reported |

Data sourced from Bai Y, et al. (2021).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary screening of this compound's biological activity.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes a general method for determining the MIC of a compound against bacteria using the broth microdilution method.

Materials:

-

Test compound (this compound)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum:

-

Aseptically pick several colonies of the test bacterium from an agar (B569324) plate and inoculate into a tube containing sterile MHB.

-

Incubate the culture at 37°C with agitation until it reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD₆₀₀ compared to the positive control.

-

Streptomyces Spore Germination Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on the germination of Streptomyces spores.

Materials:

-

Streptomyces spores (e.g., Streptomyces coelicolor)

-

Germination medium (e.g., GYM medium)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile 96-well microtiter plate with a clear bottom

-

Microplate reader with shaking and temperature control

Procedure:

-

Spore Preparation:

-

Harvest spores from a mature culture of Streptomyces grown on a suitable agar medium.

-

Suspend the spores in a sterile buffer solution and filter through sterile cotton wool to remove mycelial fragments.

-

Wash the spores by centrifugation and resuspend in sterile water to a known concentration.

-

-

Assay Setup:

-

In a 96-well plate, prepare serial dilutions of this compound in the germination medium.

-

Add the spore suspension to each well to a final desired concentration.

-

Include a positive control (spores in germination medium with solvent) and a negative control (germination medium only).

-

-

Incubation and Measurement:

-

Incubate the plate at 30°C with continuous shaking in a microplate reader.

-

Monitor the germination process by measuring the decrease in optical density (OD) at a suitable wavelength (e.g., 600 nm) over time. Spore germination is accompanied by a decrease in OD as the spores swell and lose their refractility.

-

-

Data Analysis:

-

Plot the change in OD over time for each concentration of this compound.

-

Determine the concentration of this compound that inhibits the decrease in OD, indicating the inhibition of spore germination.

-

Na+/K+-ATPase Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of Na+/K+-ATPase activity. The assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

Materials:

-

Na+/K+-ATPase enzyme preparation (e.g., porcine cerebral cortex)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, NaCl, and KCl)

-

ATP solution

-

Test compound (this compound)

-

Ouabain (a specific inhibitor of Na+/K+-ATPase)

-

Colorimetric reagent for phosphate detection (e.g., malachite green-based reagent)

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a 96-well plate, set up the following reactions:

-

Total ATPase activity: Assay buffer, enzyme, and test compound (or vehicle).

-

Ouabain-insensitive ATPase activity: Assay buffer, enzyme, ouabain, and test compound (or vehicle).

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding ATP to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes) during which the ATP hydrolysis is linear.

-

-

Termination of Reaction and Phosphate Detection:

-

Stop the reaction by adding the colorimetric reagent.

-

Allow time for color development according to the reagent manufacturer's instructions.

-

-

Measurement and Calculation:

-

Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for malachite green).

-

Create a standard curve using the phosphate standard solution.

-

Calculate the amount of Pi released in each well from the standard curve.

-

The Na+/K+-ATPase activity is the difference between the total ATPase activity and the ouabain-insensitive ATPase activity.

-

Determine the percentage of inhibition of Na+/K+-ATPase activity by this compound at different concentrations and calculate the IC₅₀ value.

-

Hexokinase II (HK2) Inhibition Assay

This protocol describes a coupled enzymatic assay to screen for inhibitors of HK2. The production of glucose-6-phosphate by HK2 is coupled to the reduction of a chromogenic or fluorogenic substrate by glucose-6-phosphate dehydrogenase (G6PDH).

Materials:

-

Recombinant human Hexokinase II (HK2)

-

Glucose

-

ATP

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

NAD⁺ or NADP⁺

-

A suitable chromogenic or fluorogenic probe that is reduced by NADH or NADPH

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂)

-

Test compound (this compound)

-

96-well or 384-well plate

-

Microplate reader

Procedure:

-

Assay Setup:

-

In a microplate, add the assay buffer, G6PDH, NAD(P)⁺, and the probe to each well.

-

Add the test compound (this compound) at various concentrations to the test wells. Include a positive control (known HK2 inhibitor) and a negative control (vehicle).

-

-

Pre-incubation:

-

Add the HK2 enzyme to all wells and pre-incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

-

Reaction Initiation:

-

Initiate the reaction by adding a mixture of glucose and ATP to all wells.

-

-

Kinetic Measurement:

-

Immediately start monitoring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode. The rate of the reaction is proportional to the HK2 activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the negative control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by an enzyme inhibited by this compound and a typical experimental workflow.

Conclusion

This compound and its analogs represent a promising class of natural products with diverse biological activities. The preliminary screening data indicate potent inhibitory effects on spore germination and key metabolic enzymes. The provided protocols offer a foundation for researchers to further investigate the therapeutic potential of these compounds. Future studies should focus on elucidating the full antibacterial spectrum of Germicidins with comprehensive MIC testing against a panel of clinically relevant pathogens and further exploring their mechanisms of action to identify novel drug targets.

References

The Ecological Significance of Germicidin in the Soil Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Germicidins are a class of α-pyrone polyketides produced by soil-dwelling Streptomyces species. Initially identified as autoregulatory inhibitors of spore germination, their role extends to influencing the broader soil microbial community. This technical guide provides an in-depth analysis of the ecological importance of germicidins, detailing their biosynthesis, mechanism of action, and multifaceted functions within the soil microbiome. It summarizes key quantitative data, outlines experimental protocols for their study, and presents critical pathways and workflows through detailed diagrams, offering a comprehensive resource for researchers in microbiology, soil ecology, and natural product development.

Introduction

The genus Streptomyces is renowned for its complex lifecycle and its vast capacity to produce a wide array of secondary metabolites, including many clinically vital antibiotics.[1] Within this chemical arsenal (B13267) are germicidins, a group of natural products that act as autoregulatory inhibitors of the germination of Streptomyces spores.[2] First isolated from Streptomyces viridochromogenes, these compounds prevent the producing organism's own spores from germinating under unfavorable conditions, thus ensuring survival.[3]

The ecological significance of germicidins, however, transcends simple self-regulation. Their production and secretion into the soil matrix allow them to act as signaling molecules and competitive agents, shaping the local microbial landscape. Germicidin A, for example, not only inhibits spore germination in the producing strain but also exhibits antibacterial properties against various Gram-positive bacteria.[4] This dual function highlights their role in both intraspecies communication and interspecies competition, which are critical dynamics in the densely populated soil environment. Understanding the intricate roles of germicidins provides insight into microbial chemical ecology and may unveil new avenues for antibiotic discovery and the development of microbial community management strategies in agriculture.

Biosynthesis of Germicidins

The biosynthesis of germicidins A, B, and C is accomplished via a type III polyketide synthase (PKS) known as this compound synthase (Gcs).[2] Unlike the larger, multi-modular type I and II PKSs, type III PKSs are smaller, iteratively acting enzymes. The Gcs enzyme exhibits considerable substrate flexibility, capable of utilizing various acyl groups attached to either coenzyme A (CoA) or an acyl carrier protein (ACP), although it shows a tenfold higher catalytic efficiency with ACP-linked substrates.[2]

The biosynthetic pathway, while not fully elucidated, is proposed to initiate with starter units derived from fatty acid synthesis.[2] The key enzyme, Gcs, is encoded by the gcs gene (sco7221 in S. coelicolor).[5] The general pathway involves the decarboxylative condensation of an acyl-ACP intermediate with malonyl-ACP, followed by cyclization to form the characteristic 4-hydroxy-α-pyrone core of the this compound molecule.[2]

Mechanism of Action and Ecological Role

Germicidins play a dual role in the soil: as autoregulators for the producing organism and as competitive agents against other microbes.

Autoregulatory Function

The primary and most well-documented function of germicidins is the reversible inhibition of spore germination.[4] Spores from S. coelicolor contain significant amounts of germicidins, which act to prevent germination until environmental conditions are favorable.[6] This autoregulatory loop is crucial for coordinating the lifecycle of the colony, ensuring that germination is a synchronized event occurring when resources are available. The inhibition is potent, with concentrations as low as 200 pM (40 pg/mL) being effective for this compound A from S. viridochromogenes.[3] The proposed mechanism involves the disruption of the sporal respiratory chain and the blocking of Ca²⁺-activated ATPase, which deprives the spore of the necessary energy for germination.[4]

Interspecies Competition and Allelopathy

Beyond self-regulation, germicidins exhibit antimicrobial activity. This compound A has been shown to possess antibacterial properties against various Gram-positive bacteria.[4] This allows Streptomyces to create an inhibitory zone around itself, reducing competition for nutrients and space from other soil bacteria. This allelopathic interaction is a key component of the chemical warfare that characterizes microbial life in the soil. Furthermore, at higher concentrations, germicidins can inhibit porcine Na+/K+-activated ATPase and even retard the germination of plants like the cress Lepidium sativum, suggesting a broader impact on the surrounding ecosystem.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the production and activity of germicidins from various studies.

Table 1: Bioactivity of this compound A

| Activity | Target Organism | Effective Concentration | Reference |

|---|---|---|---|

| Spore Germination Inhibition | Streptomyces viridochromogenes | 200 pM (40 pg/mL) | [3] |

| Spore Germination Inhibition | Streptomyces coelicolor A3(2) | > 1 µg/mL | [6] |

| Antibacterial Activity | Various Gram-positive bacteria | Not specified | [4] |

| Plant Germination Inhibition | Lepidium sativum (Cress) | "Higher concentrations" |[3] |

Table 2: this compound Content in Streptomyces coelicolor A3(2) Spores

| This compound Homolog | Content per Petri Dish (9 cm) | Content per Spore (approx.) | Reference |

|---|---|---|---|

| This compound A | 5.4 µg | 2.7 x 10⁻¹⁴ g | [6] |

| this compound B, C, D | 0.2 - 0.8 µg | Not specified |[6] |

Key Experimental Protocols

The study of germicidins involves several key methodologies for their isolation, quantification, and bioactivity assessment.

Isolation and Quantification of Germicidins

A common workflow is used for extracting germicidins from either liquid cultures or spore pellets.

-

Culturing : Streptomyces spp. are grown in a suitable liquid medium (e.g., R3 medium with glycerol) or on solid agar (B569324) plates to induce sporulation.[7]

-

Extraction : The culture broth is centrifuged, and the supernatant is extracted with an organic solvent like ethyl acetate. For spores, collected spores are extracted directly.

-

Purification : The crude extract is concentrated and purified using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is typically used for final purification and quantification.[5]

-

Identification : Structure elucidation is performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

Spore Germination Inhibition Assay

This bioassay is fundamental to confirming the autoregulatory function of germicidins.

-

Spore Preparation : Spores of the target Streptomyces strain are harvested from mature agar plates and washed to remove any pre-existing inhibitors.

-

Heat Activation : Spores are typically heat-activated (e.g., 50°C for 10 minutes) to synchronize the initiation of germination.

-

Incubation : A defined concentration of spores is incubated in a germination buffer (e.g., containing CaCl₂ and MgCl₂) with and without the addition of purified this compound at various concentrations.

-

Microscopic Analysis : After a set incubation period (e.g., 1-2 hours), the percentage of germinated spores (identified by the emergence of germ tubes) is determined by microscopic observation.

-

Data Analysis : Dose-response curves are generated to determine the concentration at which this compound inhibits 50% of germination (IC₅₀).[6]

Implications for Drug Development and Future Research

The ecological roles of this compound present several avenues for further investigation and application.

-

Antibiotic Discovery : The antibacterial properties of germicidins, particularly against Gram-positive bacteria, suggest that their α-pyrone scaffold could be a starting point for developing new antimicrobial agents.

-

Microbiome Engineering : Understanding how Streptomyces uses this compound to manage its local environment could inform strategies for manipulating soil microbiomes. This has potential applications in agriculture for promoting beneficial microbes or controlling phytopathogens.

-

Signaling and Quorum Sensing : this compound acts as a chemical signal to coordinate population-level behavior (spore germination). Further study of its regulatory network could reveal new insights into bacterial communication and developmental processes.

Future research should focus on elucidating the complete biosynthetic pathway and its regulatory control, exploring the full spectrum of its antimicrobial activity against a wider range of soil microorganisms, and investigating its stability and fate in the complex soil environment.

References

- 1. Secondary Metabolite Biosynthesis Potential of Streptomyces Spp. from the Rhizosphere of Leontopodium nivale Subsp. alpinum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound, an autoregulative germination inhibitor of Streptomyces viridochromogenes NRRL B-1551 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]